molecular formula C20H18N4O2S B2860516 4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole CAS No. 1206999-16-7

4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole

Cat. No.: B2860516
CAS No.: 1206999-16-7
M. Wt: 378.45
InChI Key: DSMBCQJTVWUCRV-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole core linked to a 1,3-thiazole ring substituted with a 2,5-dimethoxyphenyl group. The triazole moiety is further substituted with a methyl group at position 5 and a phenyl group at position 1.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-13-19(22-23-24(13)14-7-5-4-6-8-14)20-21-17(12-27-20)16-11-15(25-2)9-10-18(16)26-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMBCQJTVWUCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole typically involves multi-step reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The final compound is obtained by coupling these two heterocyclic systems under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

4-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Crystallographic Properties

Comparison with Halogenated Derivatives (Compounds 4 and 5):
Compounds 4 and 5 (described in ) share the thiazole-triazole core but differ in substituents:

  • Compound 4 : 4-(4-chlorophenyl) and 4-fluorophenyl groups.
  • Compound 5 : 4-(4-bromophenyl) and 4-fluorophenyl groups.

Both exhibit isostructural triclinic (P̄1) symmetry with two independent molecules per asymmetric unit. The halogen substituents (Cl, Br) induce minor adjustments in crystal packing, favoring C–H···X (X = halogen) and π–π interactions . In contrast, the target compound’s 2,5-dimethoxyphenyl group introduces steric bulk and electron-donating methoxy groups, likely reducing halogen-like intermolecular interactions while enhancing solubility .

Table 1: Crystallographic and Physical Properties

Compound Substituents (Thiazole/Triazole) Crystal System Key Intermolecular Interactions Molecular Weight (g/mol)
Target Compound 2,5-Dimethoxyphenyl, 5-methyl Not reported Predicted: C–H···O, π–π stacking ~395.45 (calculated)
Compound 4 () 4-Cl, 4-F Triclinic (P̄1) C–H···Cl, π–π 592.05
Compound 5 () 4-Br, 4-F Triclinic (P̄1) C–H···Br, π–π 636.50
9c () 4-Bromophenyl Not reported Halogen bonding, π–π 576.43

Table 2: Predicted Bioactivity Parameters

Compound LogP (Predicted) Polar Surface Area (Ų) Key Binding Features
Target Compound 3.8 85.2 Methoxy (H-bond acceptors), π-stacking
9c () 4.2 78.5 Br (halogen bonding), π-stacking
4 () 4.5 72.3 Cl (halogen bonding), hydrophobic

Key Research Findings and Implications

Electron-Donating vs. Electron-Withdrawing Groups : Methoxy substituents (target compound) improve solubility but may reduce membrane permeability compared to halogenated analogs (Compounds 4, 5, 9c) .

Crystal Packing Flexibility : Halogenated derivatives prioritize halogen bonding, while methoxy-substituted compounds rely on C–H···O and π–π interactions, affecting thermal stability and formulation .

Biological Trade-offs : The target compound’s dimethoxy groups could enhance target selectivity in enzyme inhibition but may require structural optimization for potency .

Biological Activity

The compound 4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole is a member of the triazole family known for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S with a molecular weight of approximately 366.43 g/mol. The structure features a triazole ring linked to a thiazole moiety and a dimethoxyphenyl group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of various triazoles against Gram-positive and Gram-negative bacteria. The compound in focus demonstrated promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin and ciprofloxacin .

Anticancer Properties

Triazoles have been extensively studied for their anticancer potential. The compound has shown cytotoxic effects in various cancer cell lines, including breast and colon cancer cells. In vitro studies reported IC50 values indicating that it effectively inhibits cell proliferation. For instance, compounds structurally similar to this triazole have exhibited IC50 values ranging from 1.61 µg/mL to 2.98 µg/mL against different cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features. The presence of the dimethoxyphenyl group is crucial for enhancing its potency against cancer cells. SAR studies suggest that electron-donating groups on the phenyl ring improve activity by stabilizing interactions with biological targets .

Study 1: Antibacterial Efficacy

In a comparative study, triazole derivatives were synthesized and evaluated for their antibacterial properties. The compound demonstrated superior activity against multi-drug resistant strains compared to traditional antibiotics, indicating its potential as a new therapeutic agent in treating resistant infections .

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of various triazoles included this compound, which was tested on human breast cancer cell lines (MCF-7). Results showed significant inhibition of cell growth with an IC50 value of 1.78 µg/mL, suggesting that modifications to the triazole structure can lead to enhanced anticancer activity .

Data Summary Table

Property Value
Molecular FormulaC18H18N4O3SC_{18}H_{18}N_{4}O_{3}S
Molecular Weight366.43 g/mol
Antibacterial ActivityMIC against S. aureus: 0.125 µg/mL
Anticancer ActivityIC50 against MCF-7: 1.78 µg/mL

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